Propoxyphene, (R,R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

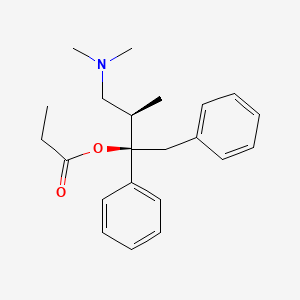

Propoxyphene, (R,R)-: is a synthetic opioid analgesic that was widely used for the treatment of mild to moderate pain. It is an enantiomer of propoxyphene, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. Propoxyphene was introduced into the medical field in the 1950s and was commonly prescribed in combination with other analgesics such as acetaminophen or aspirin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propoxyphene is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of benzyl cyanide with dimethylamine to form a nitrile intermediate. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide, followed by hydrolysis to yield the corresponding carboxylic acid. The final step involves esterification with propionic anhydride to produce propoxyphene .

Industrial Production Methods: Industrial production of propoxyphene follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify propoxyphene .

Analyse Des Réactions Chimiques

Types of Reactions: Propoxyphene undergoes various chemical reactions, including:

Oxidation: Propoxyphene can be oxidized to form norpropoxyphene, a major metabolite.

Reduction: Reduction reactions can convert propoxyphene to its corresponding alcohol.

Substitution: Propoxyphene can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

Oxidation: Norpropoxyphene

Reduction: Corresponding alcohol derivative

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Propoxyphene is used as a reference compound in analytical chemistry for the development and validation of analytical methods, including chromatography and mass spectrometry .

Biology: In biological research, propoxyphene is studied for its effects on cellular processes and its interaction with opioid receptors .

Medicine: Propoxyphene has been extensively studied for its analgesic properties and its use in pain management. due to safety concerns, its use has been restricted in many countries .

Industry: In the pharmaceutical industry, propoxyphene serves as a model compound for the development of new analgesics with improved safety profiles .

Mécanisme D'action

Propoxyphene acts as a weak agonist at opioid receptors, primarily the OP3 receptors, within the central nervous system. These receptors are coupled with G-protein receptors that modulate synaptic transmission. By binding to these receptors, propoxyphene decreases the perception of pain stimuli. Additionally, it exhibits antitussive (cough suppressant) and local anesthetic effects .

Comparaison Avec Des Composés Similaires

Tramadol: Another synthetic opioid used for pain relief.

Gabapentin: An anticonvulsant with pain-relieving effects, used for neuropathic pain.

Diphenoxylate: An opioid used primarily for its antidiarrheal properties.

Uniqueness: Propoxyphene is unique in its specific enantiomeric form, which contributes to its distinct pharmacological profile. Unlike some other opioids, propoxyphene has a relatively low potential for abuse but has been associated with significant cardiotoxicity, leading to its withdrawal from many markets .

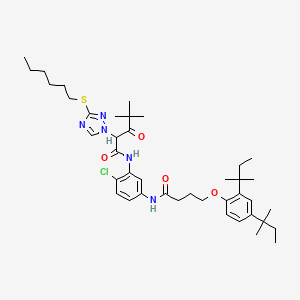

Propriétés

Numéro CAS |

745736-89-4 |

|---|---|

Formule moléculaire |

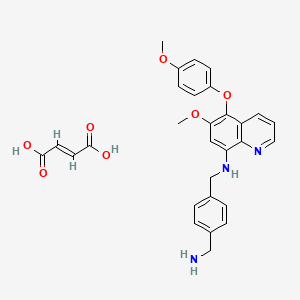

C22H29NO2 |

Poids moléculaire |

339.5 g/mol |

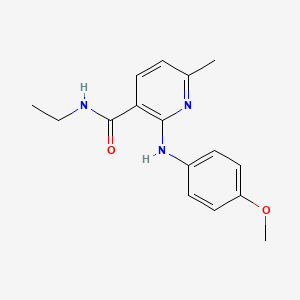

Nom IUPAC |

[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |

InChI |

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m1/s1 |

Clé InChI |

XLMALTXPSGQGBX-XMSQKQJNSA-N |

SMILES isomérique |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |

SMILES canonique |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)